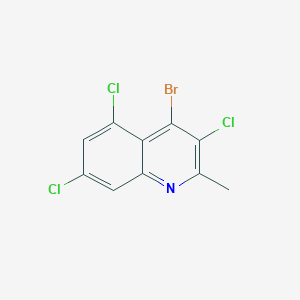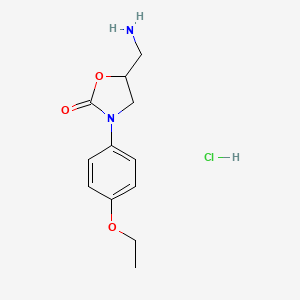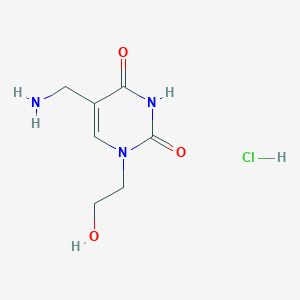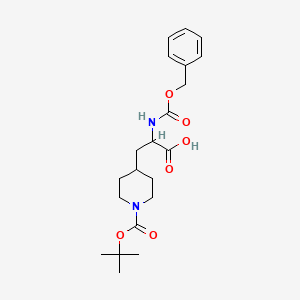
4-Bromo-3,5,7-trichloro-2-methylquinoline
Vue d'ensemble
Description
4-Bromo-3,5,7-trichloro-2-methylquinoline (BTCMQ) is a chemical compound that belongs to the class of quinoline derivatives. It is an organic compound with the empirical formula C10H5BrCl3N and a molecular weight of 325.42 .
Molecular Structure Analysis
The molecular structure of BTCMQ can be represented by the SMILES stringBrC(C(C(N=C1C)=C2)=C(Cl)C=C2Cl)=C1Cl . The InChI key for BTCMQ is ZHRILYHOTWHIQF-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Pharmaceutical Research
4-Bromo-3,5,7-trichloro-2-methylquinoline is a compound that has potential applications in pharmaceutical research due to its structural similarity to quinolines, which are known for their medicinal properties . Quinolines and their derivatives are often explored for their antibacterial, antifungal, and antiviral activities. This particular compound could be used as a precursor in the synthesis of novel drugs aimed at treating various diseases.
Organic Synthesis
In the field of synthetic organic chemistry, this compound can serve as a building block for the construction of more complex molecules . Its halogenated nature makes it a reactive intermediate, which can undergo various organic reactions to form new bonds and structures, thus expanding the diversity of chemical entities available for further research and development.
Catalysis
Halogenated quinolines are sometimes used in catalysis as ligands or catalyst precursors . This compound could be investigated for its potential to act as a catalyst in various chemical reactions, possibly leading to more efficient processes in terms of reaction time, temperature, or yield.
Environmental Studies
Given the potential toxicity and environmental impact of halogenated compounds, 4-Bromo-3,5,7-trichloro-2-methylquinoline could be used in studies aimed at understanding the behavior of such compounds in the environment . This could include research into their degradation, bioaccumulation, and potential effects on ecosystems.
Analytical Chemistry
As a compound with distinct spectroscopic and chromatographic properties, it could be used as a standard or reference compound in analytical methods . Its unique structure might allow for the development of new analytical techniques or the improvement of existing ones for the detection and quantification of related compounds.
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-3,5,7-trichloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl3N/c1-4-10(14)9(11)8-6(13)2-5(12)3-7(8)15-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRILYHOTWHIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=CC(=CC2=N1)Cl)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382703.png)
![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382704.png)

![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382708.png)
![3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B1382710.png)
![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride](/img/structure/B1382712.png)
![1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene](/img/structure/B1382713.png)
